molecular formula C22H23N5O2S B11034042 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11034042
M. Wt: 421.5 g/mol
InChI Key: LPMMIKZEQUKRHP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 6-methoxy-2,2,4-trimethylquinoline moiety linked via an ethanone bridge to a 1-phenyl-1H-tetrazole-5-ylsulfanyl group.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C22H23N5O2S/c1-15-13-22(2,3)26(19-11-10-17(29-4)12-18(15)19)20(28)14-30-21-23-24-25-27(21)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3

InChI Key

LPMMIKZEQUKRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=NN3C4=CC=CC=C4)(C)C

Origin of Product

United States

Biological Activity

1-(6-Methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that combines a quinoline derivative with a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Basic Information

PropertyValue
IUPAC Name1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Molecular FormulaC₁₅H₁₉N₃O₂S
Molecular Weight245.317 g/mol
CAS Number97743-56-1

Structural Insights

The compound features a quinoline core with methoxy and trimethyl substituents, along with a phenyl-tetrazole sulfanyl group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline moiety is known for its ability to intercalate with DNA, potentially disrupting replication processes and inducing apoptosis in cancer cells. Additionally, the tetrazole group may enhance the compound's interaction with specific enzymes or receptors involved in cellular signaling pathways.

Proposed Mechanisms

  • DNA Intercalation : The quinoline structure allows the compound to insert itself between DNA base pairs, disrupting normal replication processes.
  • Enzyme Inhibition : The presence of the tetrazole moiety may facilitate binding to enzymes involved in metabolic pathways, leading to inhibition of their activity.
  • Cell Signaling Modulation : The compound may interfere with cellular signaling pathways by acting on specific receptors.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity against various pathogens. The incorporation of the tetrazole group may enhance this activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research into related quinoline compounds has shown that they can modulate inflammatory responses, which may also apply to this derivative.

Study 1: Antimicrobial Activity Assessment

A study conducted on various quinoline derivatives demonstrated that compounds similar to 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines through apoptosis induction. The mechanism was linked to DNA damage and cell cycle arrest.

Study 3: Inflammatory Response Modulation

Research indicated that related quinoline compounds could reduce pro-inflammatory cytokine levels in cellular models of inflammation. This suggests that the current compound may also possess similar anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

  • Compound in : 2-[(1-Methyl-1H-Tetrazol-5-yl)Sulfanyl]-1-(2,2,4,6-Tetramethylquinolin-1(2H)-yl)Ethanone Key Differences: Replaces the 6-methoxy group with a 6-methyl and adds a 2,2,4,6-tetramethylquinoline backbone.
  • Compound in : 1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(Quinolin-8-yloxymethyl)-1,2,4-Triazol-3-yl]Sulfanyl]Ethanone Key Differences: Substitutes the quinoline with a chlorophenyl group and introduces a triazole-oxymethyl linker. Impact: The chlorine atom enhances electrophilicity, while the triazole may improve metal-binding properties, relevant in catalytic or medicinal applications .

Heterocyclic Sulfanyl Group Modifications

  • Compound in : 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone Key Differences: Replaces the quinoline with a piperidine ring and retains the tetrazole-sulfanyl group. Impact: The piperidine introduces basicity and conformational flexibility, enhancing interactions with biological targets (e.g., antimicrobial activity reported in ) .
  • Compound in : 1-(5-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Methyl}Thiophen-2-yl)-2-{[5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethan-1-one Key Differences: Uses an oxadiazole-thiophene scaffold instead of quinoline-tetrazole. Impact: The oxadiazole’s electron-withdrawing nature and pyridine’s aromaticity may influence redox properties and target selectivity .

Data Table: Structural and Functional Comparison

Compound ID & Source Core Structure Heterocyclic Group Key Substituents Molecular Weight (g/mol)
Target Compound 6-Methoxy-2,2,4-trimethylquinoline 1-Phenyl-1H-tetrazole-5-ylsulfanyl Methoxy, trimethyl ~423.5 (estimated)
2,2,4,6-Tetramethylquinoline 1-Methyl-1H-tetrazole-5-ylsulfanyl Methyl groups at 2,2,4,6 positions 437.5 (calculated)
4-Chlorophenyl 1,2,4-Triazole-3-ylsulfanyl Quinolin-8-yloxymethyl 497.0 (reported)
Piperidine 1-Aryl-1H-tetrazole-5-yl Aryl variants (e.g., phenyl) 300–350 (varies)

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